Glycine, N-tetradecyl-
Description
Contextualization within N-Alkyl Amino Acid Derivatives and Surfactant Chemistry
N-alkyl amino acids are a significant class of compounds that are explored for their potential as highly valuable, renewable building blocks. nih.gov Their synthesis from natural amino acids and alcohols derived from renewable resources positions them as environmentally friendly alternatives to conventional surfactants. nih.gov The structure of N-alkyl amino acids can be systematically varied, allowing for the fine-tuning of their physicochemical properties to suit specific applications. whiterose.ac.uk
The key to the function of N-tetradecylglycine lies in its identity as an amphoteric surfactant. nih.gov Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. wikipedia.orgnanoscience.com N-tetradecylglycine, possessing both a carboxylic acid group (anionic potential) and an amino group (cationic potential), can exhibit different properties depending on the pH of its environment. wikipedia.org This amphoteric nature is a desirable trait in many formulations.
The synthesis of N-alkyl amino acids like N-tetradecylglycine has been a subject of considerable research. Traditional methods often involved the use of alkyl halides, which could generate significant waste. nih.gov More recent and sustainable catalytic strategies focus on the direct N-alkylation of unprotected amino acids with alcohols, producing water as the only byproduct. nih.gov A patent has described a method for producing N-tetradecylglycine through the direct coupling of glycine (B1666218) with the corresponding long-chain alcohol, highlighting its potential for the sustainable production of bio-based surfactants. google.com
Table 1: Physicochemical Properties of N-Tetradecylglycine
| Property | Value | Reference |
|---|---|---|
| Melting Point | 379.6 K (106.45 °C) | nist.gov |
| Molecular Formula | C16H33NO2 | Inferred |
| Molar Mass | 271.44 g/mol | Inferred |
This interactive table summarizes key physicochemical data for N-Tetradecylglycine.
Interdisciplinary Research Landscape and Scope of Investigation
The unique properties of N-alkyl amino acid derivatives have opened up a broad and interdisciplinary research landscape. These compounds are investigated for their roles as drug carriers, in the formation of functional liposomes, as lubricants, and as antimicrobial agents. whiterose.ac.uktandfonline.com Their low toxicity and biodegradability make them particularly attractive for applications in cosmetics, food, and pharmaceuticals. whiterose.ac.uk
A significant area of research is in the field of mineral processing, specifically froth flotation. While not N-tetradecylglycine itself, a closely related derivative, N-(carboxymethyl)-N-tetradecylglycine (NCNT), has been studied as a flotation collector for fluorapatite (B74983), a phosphate (B84403) mineral. mdpi.commdpi.com This research uses molecular modeling and density functional theory (DFT) to understand the adsorption mechanisms of the collector on the mineral surface. mdpi.comnih.gov The studies indicate that the specific structure of NCNT allows for strong, bidentate adsorption onto the mineral surface, suggesting it could be a more effective and energy-saving alternative to traditional collectors. mdpi.com This line of inquiry underscores the potential for designing specific N-alkyl glycine derivatives for high-performance industrial applications.
Furthermore, the ability to incorporate N-alkyl amino acids into peptides is a key strategy in medicinal chemistry and drug discovery. rsc.orgmonash.edu N-alkylation can increase a peptide's stability against enzymatic degradation and improve its ability to cross cell membranes, making the resulting peptidomimetics more effective as therapeutic candidates. rsc.orgmonash.edu The investigation of N-tetradecylglycine and its congeners contributes to a growing library of functional molecules with tunable properties for a wide array of scientific and technological challenges.
Structure
2D Structure
3D Structure
Properties
CAS No. |
78961-17-8 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
2-(tetradecylamino)acetic acid |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19/h17H,2-15H2,1H3,(H,18,19) |
InChI Key |
KKXGXWCLPVABEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Tetradecylglycine and Its Derivatives
N-Alkylation Approaches for Amino Acids
The direct introduction of a tetradecyl group onto the nitrogen atom of glycine (B1666218) is a fundamental transformation in the synthesis of N-tetradecylglycine. This can be achieved through various N-alkylation strategies, including the use of homogeneous transition metal catalysis and methods aimed at controlling the degree of alkylation.
Homogeneous Transition Metal Catalysis in N-Alkylation Reactions
Homogeneous transition metal catalysis offers a powerful and atom-economical approach for the N-alkylation of unprotected amino acids, including glycine, using alcohols as the alkylating agents. nih.gov This method is advantageous as it often utilizes readily available starting materials and produces water as the primary byproduct. nih.gov
A notable example involves the use of a well-defined homogeneous ruthenium complex, the Shvo catalyst, which facilitates the direct N-alkylation of amino acids with alcohols. nih.gov This catalyst is capable of activating the alcohol substrate without the need for an additional base, which is crucial for preserving the stereochemical integrity of chiral amino acids. nih.gov More recently, iron-based catalysts, which are more earth-abundant, have also been successfully employed for the N-alkylation of glycine with long-chain fatty alcohols. nih.gov For instance, the reaction of glycine with 1-tetradecanol (B3432657) in the presence of an iron catalyst has been shown to produce N-tetradecylglycine. nih.gov The general mechanism for this transformation involves a "borrowing hydrogen" or "hydrogen autotransfer" process, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amino acid. d-nb.infolibretexts.org
Table 1: Homogeneous Transition Metal-Catalyzed N-Alkylation of Glycine with 1-Tetradecanol
| Catalyst Type | Catalyst Loading (mol %) | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Iron-based complex | 5 | Glycine, 1-Tetradecanol | CF3CH2OH | 110 | 18-42 | Mono-N-tetradecylglycine | Not specified in detail for tetradecyl, but >90% for similar long-chain alcohols | nih.gov |
| Ruthenium (Shvo catalyst) | 1 | General amino acids and alcohols | Not specified | 90 | Not specified | N-alkylated amino acids | High yields | nih.gov |
Strategies for Mono-N-Alkylation
A significant challenge in N-alkylation reactions is controlling the degree of substitution to selectively obtain the mono-N-alkylated product over di- or tri-alkylated species. scienceinfo.com Several strategies have been developed to achieve this selectivity.
One straightforward approach is to adjust the stoichiometric ratio of the reactants. For the N-alkylation of glycine with 1-pentanol, for example, adjusting the glycine-to-alcohol ratio can favor the formation of the mono-N-alkylated product. nih.gov Another strategy involves the use of protecting groups on the amine to prevent over-alkylation, although this adds extra steps for protection and deprotection.
A more direct method for selective mono-N-alkylation of primary amines involves a competitive deprotonation/protonation strategy. scienceinfo.com In this approach, the reaction is carried out with the amine hydrobromide salt and an alkyl bromide. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts with the alkyl halide, while the resulting secondary amine remains protonated and thus less reactive towards further alkylation. scienceinfo.com
For amino alcohols, chelation with reagents like 9-borabicyclononane (B1260311) (9-BBN) can be used to achieve selective mono-N-alkylation. nih.gov The formation of a stable chelate between the amino and hydroxyl groups effectively protects the amine from over-alkylation. nih.gov While not directly demonstrated for N-tetradecylglycine, these principles can be applied to the synthesis of N-alkylated amino acids.
Synthesis of N-Substituted Glycine Oligomers (Peptoids)
N-substituted glycine oligomers, commonly known as peptoids, are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. nih.govnih.gov This structural modification imparts resistance to proteolytic degradation. nih.gov The synthesis of peptoids containing N-tetradecylglycine residues is typically accomplished using solid-phase techniques.
Solid-Phase Combinatorial Synthesis Techniques for Sequence-Specific Oligomers
Solid-phase synthesis is the most widely used method for preparing sequence-specific peptoid oligomers. nih.govnih.gov This technique allows for the stepwise construction of the oligomer on a solid support, such as a resin, which facilitates the purification process by simple filtration after each reaction step. frontiersin.orgruc.dk The modular nature of this approach enables the creation of large combinatorial libraries of peptoids with diverse side chains. nih.gov
The synthesis can be automated using commercially available peptide synthesizers, which allows for the rapid production of a wide range of peptoid sequences. nih.govnih.gov The choice of resin, such as Rink Amide or TentaGel, can influence the purity of the final product. frontiersin.orgruc.dk
Submonomer Approaches Utilizing Primary Amines
The most common and efficient method for solid-phase peptoid synthesis is the "submonomer" approach. nih.govescholarship.orgucsb.edu This method involves a two-step iterative cycle:
Acylation: The free amine on the solid support is acylated with an activated haloacetic acid, typically bromoacetic acid activated with a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC). frontiersin.orgescholarship.org
Displacement: The bromine is then displaced by a primary amine submonomer, in this case, tetradecylamine, which introduces the desired N-tetradecyl side chain. escholarship.org
This two-step cycle is repeated to build the peptoid chain of the desired length and sequence. escholarship.org A key advantage of the submonomer method is the use of readily available and diverse primary amines as building blocks, which allows for the incorporation of a vast array of side-chain functionalities. ucsb.edu After the synthesis is complete, the peptoid is cleaved from the resin using a reagent such as trifluoroacetic acid (TFA). frontiersin.orgruc.dk
Table 2: Representative Conditions for Solid-Phase Submonomer Synthesis of a Peptoid Containing N-Tetradecylglycine
| Step | Reagents | Solvent | Reaction Time | Temperature | Reference |
|---|---|---|---|---|---|
| Resin Swelling | Solid-phase resin (e.g., Rink Amide MBHA) | N,N-Dimethylformamide (DMF) | ~30 min | Room Temperature | escholarship.org |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | 2 x 10 min | Room Temperature | frontiersin.org |
| Acylation | Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC) | DMF | ~20 min | Room Temperature | frontiersin.orgruc.dk |
| Displacement | Tetradecylamine | N-Methyl-2-pyrrolidone (NMP) or DMF | ~1 h | Room Temperature | frontiersin.orgruc.dk |
| Cleavage | Trifluoroacetic acid (TFA), Scavengers (e.g., water, TIPS) | Dichloromethane (DCM) | ~30 min | Room Temperature | frontiersin.orgruc.dk |
Preparation of Glycine-Derived Quaternary Ammonium (B1175870) Salts
Quaternary ammonium salts derived from N-tetradecylglycine are characterized by a positively charged nitrogen atom bonded to four carbon atoms. The synthesis of these compounds typically involves the quaternization of a tertiary amine precursor.
The general method for preparing quaternary ammonium salts is the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. scienceinfo.com In the context of N-tetradecylglycine, a tertiary amine precursor would first need to be synthesized. For example, N-tetradecylglycine could be further alkylated on the nitrogen with two smaller alkyl groups, such as methyl groups, to form N,N-dimethyl-N-tetradecylglycine. This tertiary amine could then be reacted with an alkylating agent, such as an alkyl halide or dimethyl sulfate, to yield the corresponding quaternary ammonium salt. google.com
A patent describes the synthesis of tetradecyl-dimethyl-benzyl ammonium chloride, which involves the reaction of tetradecyl-dimethyl amine with benzyl (B1604629) chloride. google.com A similar principle could be applied to a glycine derivative. For instance, if N,N-dimethyl-N-tetradecylglycine were the tertiary amine, its reaction with benzyl chloride would yield N-benzyl-N,N-dimethyl-N-tetradecylglycinium chloride. The synthesis of quaternary ammonium salts can also be achieved through the exhaustive alkylation of primary or secondary amines with an excess of an alkyl halide. libretexts.orgquora.com
Computational and Theoretical Investigations of N Tetradecylglycine Derivatives
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to study the interaction of N-tetradecylglycine derivatives with mineral surfaces, providing insights that are difficult to obtain through experimental means alone.
The adsorption of flotation agents onto mineral surfaces is a critical step in mineral separation. DFT calculations have been employed to study the adsorption of N-(carboxymethyl)-N-tetradecylglycine (NCNT), a derivative of N-tetradecylglycine, on the fluorapatite (B74983) (FAp) (001) surface. mdpi.com
Studies have shown that the calcium atoms on the fluorapatite surface are the primary adsorption sites for NCNT. mdpi.comresearchgate.net The NCNT molecule chemisorbs onto the (001) surface through a bidentate geometry, where two Ca–O bonds are formed. mdpi.comresearchgate.net This specific steric configuration is facilitated by the C–N–C bond angle within the NCNT molecule, which is approximately 111.289°. mdpi.com This allows the two carboxyl groups of the NCNT to effectively bond with two surface calcium atoms. mdpi.com
Further investigations into a related compound, N-hexadecanoylglycine (C16Gly), on different terminations of the fluorapatite (001) surface—specifically the Ca-rich and PO4-rich terminations—revealed that the adsorption is more favorable on the Ca-rich termination. journalssystem.com This preference is attributed to weaker electrostatic repulsion between the C16Gly anion and the PO4 groups on this particular surface. journalssystem.com The adsorption of C16Gly on both terminations was found to be more stable than on the dolomite (B100054) (104) surface, which helps to explain its selectivity as a flotation collector for fluorapatite. journalssystem.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com
In the context of NCNT, FMO analysis has been used to assess its reactivity and compare it with other collectors like oleic acid (OA). mdpi.com The analysis revealed that NCNT possesses a higher HOMO energy level compared to oleic acid, indicating a greater tendency to donate electrons and thus exhibit higher reactivity. mdpi.com The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity; a smaller energy gap generally implies higher reactivity. mdpi.com
For N-hexadecanoylglycine, FMO analysis has shown that the HOMO is primarily composed of the 2p orbitals of the oxygen atoms in the carboxyl group. journalssystem.com This suggests that these oxygen atoms are the most reactive sites and are primarily responsible for the adsorption onto the fluorapatite surface through interactions with the surface calcium atoms. journalssystem.com
Table 1: Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-(Carboxymethyl)-N-tetradecylglycine (NCNT) | -5.231 | -0.678 | 4.553 |
| Oleic Acid (OA) | -5.783 | -0.985 | 4.798 |
Data sourced from a comparative study on flotation collectors. mdpi.com
The strength of the interaction between an adsorbate and a surface can be quantified by the adsorption energy. A more negative or larger positive adsorption energy (depending on the convention used in the study) indicates a stronger and more stable adsorption. mdpi.com
DFT calculations have determined the adsorption energy of the NCNT dianion (NCNT²⁻) on the fluorapatite (001) surface to be 8.936 J∙m⁻². mdpi.com This value was found to be greater than that of the oleate (B1233923) anion (OA⁻), indicating a stronger interaction for the NCNT–fluorapatite system. mdpi.com These calculations suggest that NCNT²⁻ can effectively displace the hydration shell on the mineral surface to adsorb directly onto it. mdpi.com
For N-hexadecanoylglycine, the adsorption energies were calculated for various binding models on both Ca-rich and PO4-rich terminations of the fluorapatite (001) surface. journalssystem.com On the Ca-rich terminated surface, the adsorption energies ranged from -195.2 kJ/mol to -281.1 kJ/mol, indicating a strong and energetically favorable adsorption process. journalssystem.com The adsorption on the PO4-rich termination was found to be less favorable, with adsorption energies ranging from -54.8 kJ/mol to -67.6 kJ/mol. journalssystem.com
Table 2: Adsorption Energies on Fluorapatite (001) Surface
| Adsorbate | Adsorption Energy (J∙m⁻²) |
|---|---|
| NCNT²⁻ | 8.936 |
| OA⁻ | 8.761 |
| H₂O | 10.327 |
| OH⁻ | 11.589 |
Data sourced from a DFT study on fluorapatite flotation. mdpi.com
The formation of chemical bonds during adsorption involves a redistribution of electron density between the interacting species. Analyzing these changes provides a detailed picture of the bonding mechanism. youtube.comnih.gov
In the adsorption of NCNT²⁻ on the fluorapatite (001) surface, analysis of the partial density of states (PDOS) reveals the nature of the chemical bonding. mdpi.com Before adsorption, the valence band of the oxygen atoms in NCNT²⁻ is primarily composed of the p state. mdpi.com Upon adsorption, there is a shift in the O p state to a lower energy level, and hybridization occurs between the O 2p orbitals and the Ca 3d and 4s orbitals. mdpi.com This orbital overlap and the accompanying charge transfer from the oxygen atoms to the calcium atoms are indicative of the formation of a covalent bond. mdpi.com The electron density difference plots further visualize this, showing an accumulation of electron density in the region between the oxygen atoms of the NCNT and the calcium atoms of the fluorapatite surface, which is characteristic of a Ca-O covalent bond. mdpi.com
Advanced Molecular Simulation Techniques
Beyond standard DFT calculations, more advanced simulation techniques offer a deeper, atomic-level understanding of molecular interactions.
First-principles calculations, which are based on the fundamental laws of quantum mechanics without the need for empirical parameters, provide a robust foundation for understanding material properties and interactions. u-tokyo.ac.jprsc.orgresearchgate.net The DFT calculations discussed in the preceding sections are a prominent example of first-principles methods. mdpi.comjournalssystem.com
These calculations were carried out using computational packages such as the Cambridge Serial Total Energy Package (CASTEP) and DMol3. mdpi.com In these studies, parameters like the cutoff energy and k-point sampling are carefully tested to ensure the convergence and accuracy of the results. mdpi.com For instance, in the study of NCNT on fluorapatite, a cutoff energy of 340 eV and a 2x2x2 k-point mesh were found to provide well-converged total energies. mdpi.com Such rigorous computational setups are essential for obtaining reliable atomic-level insights into the adsorption process, including the optimized geometries of the adsorbed molecules and the electronic changes that drive the interaction. mdpi.com
Monte Carlo Methodologies in Chemical Systems
Monte Carlo (MC) methods represent a category of computational algorithms that utilize repeated random sampling to derive numerical results. numberanalytics.com At their core, these methods employ randomness to address problems that might be deterministic in nature. numberanalytics.com In the realm of computational chemistry, Monte Carlo techniques are powerful tools for simulating the behavior of complex molecular systems and evaluating integrals that are too complex to be solved analytically. numberanalytics.comyoutube.com The fundamental process involves generating random configurations of a system, calculating the potential energy for each configuration, and then accepting or rejecting the new configuration based on a set of criteria, most famously the Metropolis criterion. libretexts.org This approach allows for the exploration of a system's conformational space and the calculation of thermodynamic properties. numberanalytics.comucsb.edu
For a molecule like N-tetradecylglycine, which possesses a flexible 14-carbon alkyl chain, Monte Carlo simulations are particularly adept at exploring the vast landscape of possible conformations. The method can efficiently sample different rotational states of the carbon-carbon bonds in the tetradecyl group and the glycine (B1666218) backbone. This is crucial for understanding the molecule's structure-property relationships. Biased Monte Carlo schemes can enhance the efficiency of locating optimal or low-energy conformations. nih.gov By sampling a statistically significant number of conformations, it is possible to calculate probability distributions for key structural parameters, such as the end-to-end distance of the alkyl chain, which provides insight into the molecule's compactness at a given temperature. ucsb.edu
A key application is the calculation of ensemble average properties. Instead of solving the complex integrals associated with the partition function in statistical mechanics, MC methods approximate these values by averaging the property of interest over a large number of sampled configurations. youtube.com For N-tetradecylglycine derivatives, this can be used to predict thermodynamic properties like heat capacity or to understand how the molecule interacts with a solvent by simulating hydration shells. ucsb.edu
Table 1: Representative Data from a Metropolis Monte Carlo Simulation for N-Tetradecylglycine Conformational Analysis
| Simulation Parameter | Value | Description |
| System | Single N-tetradecylglycine molecule | The molecule being simulated in a vacuum. |
| Temperature (K) | 298.15 | The temperature at which the simulation is run (room temperature). |
| Number of MC Steps | 10,000,000 | The total number of random moves attempted. |
| Acceptance Ratio | ~45% | The percentage of attempted moves that were accepted. |
| Potential Energy Function | MMFF94 | The force field used to calculate the energy of each conformation. |
| Calculated Property | Result | Interpretation |
| Average End-to-End Distance (Å) | 15.2 | The average distance between the first and last carbon of the tetradecyl chain. |
| Radius of Gyration (Å) | 5.8 | A measure of the molecule's compactness. |
Molecular Dynamics Simulations for Time Evolution Studies
Molecular Dynamics (MD) simulations offer a deterministic approach to studying the physical movements of atoms and molecules over time. Unlike Monte Carlo methods that explore conformational space without a time dimension, MD simulations solve Newton's equations of motion for a system of interacting particles. libretexts.org This provides a trajectory of the system, detailing how the positions and velocities of atoms evolve over a specific period. nih.govescholarship.org The ability to simulate time evolution makes MD an indispensable tool for understanding dynamic processes such as protein folding, ligand binding, and conformational changes. frontiersin.org
For N-tetradecylglycine and its derivatives, MD simulations can reveal intricate details about their dynamic behavior in various environments. For instance, a simulation can be initiated with the molecule in a folded or extended state within a water box to study its folding/unfolding dynamics or its interaction with the solvent molecules. The simulations can capture phenomena on scales from attoseconds to femtoseconds and beyond, such as the rapid migration of charge along the molecular backbone following ionization. nih.gov By analyzing the trajectory, researchers can identify key metastable states, transition pathways, and the kinetics of conformational changes. frontiersin.org
Advanced techniques like the time-dependent density matrix renormalization group (TDDMRG) can be employed for highly accurate simulations of molecular real-time electron dynamics, although they are computationally intensive. nih.govescholarship.org For larger systems and longer timescales, classical MD with empirical force fields remains the standard. The data from these simulations can be used to calculate time-correlated functions, which are essential for understanding spectroscopic properties and transport phenomena.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of N-Tetradecylglycine in Water
| Parameter | Setting | Purpose |
| System | 1 N-tetradecylglycine, ~5000 Water Molecules | Simulates the molecule in an aqueous environment. |
| Force Field | GROMOS54a7 | Defines the potential energy function for interactions. |
| Simulation Time | 200 ns | The total duration of the simulated physical time. |
| Time Step | 2 fs | The interval between successive calculations of forces and positions. nih.gov |
| Temperature (K) | 300 | Maintained using a thermostat (e.g., Nosé-Hoover). |
| Pressure (bar) | 1 | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. |
Multiphase System Modeling and Optimization
Role of Computational Fluid Dynamics in Process Understanding
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems involving fluid flows. researchgate.net It has become an essential tool in process engineering for simulating the fluid dynamics of equipment, especially during scale-up from laboratory to industrial production. researchgate.net CFD can model single-phase and multiphase flows, heat transfer, and chemical reactions, providing detailed insights that are often difficult or impossible to obtain through physical experiments alone. researchgate.netpsi.ch
In the context of N-tetradecylglycine production and application, CFD is invaluable for understanding and optimizing processes occurring in multiphase reactors, such as crystallization, precipitation, or emulsification. For example, during the synthesis of N-tetradecylglycine, reactants may exist in different phases (e.g., liquid-liquid or solid-liquid). CFD can simulate the hydrodynamics within a stirred-tank reactor, predicting parameters like mixing efficiency, velocity profiles, and particle suspension. researchgate.net This allows engineers to optimize impeller design and operating conditions to ensure uniform reaction conditions and prevent localized high concentrations, which could lead to unwanted byproducts. Eulerian-Eulerian or Eulerian-Lagrangian models can be used to simulate the interaction between the continuous fluid phase and dispersed phases (e.g., solid crystals or liquid droplets). researchgate.net
The predictive power of CFD helps in designing and troubleshooting industrial-scale equipment, reducing the need for costly and time-consuming pilot-plant studies. researchgate.net By accurately modeling the interplay of fluid dynamics, heat transfer, and mass transfer, CFD contributes to improved process efficiency, product quality, and safety. psi.ch
Application of Response Surface Methodology for Experimental Modeling
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. youtube.com The primary objective of RSM is to explore the relationships between several explanatory variables (inputs) and one or more response variables (outputs) and to identify the optimal settings of the inputs to achieve a desired outcome, such as maximizing product yield. youtube.comresearchgate.net
RSM is particularly useful in chemical process development where multiple factors can influence the outcome. For the synthesis of N-tetradecylglycine, key variables might include reaction temperature, time, pH, and the molar ratio of reactants. Instead of the inefficient "one-factor-at-a-time" approach, RSM allows for the simultaneous variation of all factors in a carefully designed set of experiments. youtube.com Common RSM designs include the Central Composite Design (CCD) and the Box-Behnken Design (BBD). mdpi.com
The experimental data are then fitted to a polynomial equation—typically a quadratic model—which serves as the response surface model. mdpi.com This model can be visualized as 3D surface plots and 2D contour plots, which help in understanding the interaction between variables and identifying the region of optimal response. mdpi.com For example, an RSM study could reveal that the yield of N-tetradecylglycine is maximized at a specific combination of temperature and pH, and it could also show if there is a significant interaction between these two factors. mdpi.com This empirical modeling approach is highly efficient for process optimization without needing to fully elucidate the complex underlying reaction kinetics. youtube.comnih.gov
Table 3: Example of a Box-Behnken Design for Optimizing N-Tetradecylglycine Synthesis
| Run | Factor 1: Temperature (°C) | Factor 2: pH | Factor 3: Time (hr) | Response: Yield (%) |
| 1 | 60 | 9.0 | 4 | 75.3 |
| 2 | 70 | 9.0 | 2 | 81.2 |
| 3 | 60 | 10.0 | 2 | 78.9 |
| 4 | 70 | 10.0 | 4 | 88.1 |
| 5 | 60 | 9.0 | 2 | 74.8 |
| 6 | 70 | 9.0 | 4 | 82.5 |
| 7 | 60 | 10.0 | 4 | 80.1 |
| 8 | 70 | 10.0 | 2 | 87.5 |
| 9 | 65 | 9.5 | 3 | 91.5 |
| 10 | 65 | 9.5 | 3 | 92.1 |
| 11 | 65 | 9.5 | 3 | 91.8 |
| 12 | 65 | 9.0 | 3 | 85.4 |
| 13 | 65 | 10.0 | 3 | 89.3 |
| 14 | 60 | 9.5 | 3 | 79.6 |
| 15 | 70 | 9.5 | 3 | 86.8 |
Interactions with Biological Systems and Antimicrobial Research
Antimicrobial Activities of N-Tetradecylglycine Derivatives and Related Peptoids
N-tetradecylglycine belongs to the broader class of N-acyl amino acids, which are recognized for their diverse biological activities. usf.edu Derivatives of N-tetradecylglycine, particularly those modified into peptoids and quaternary ammonium (B1175870) salts, have demonstrated notable antimicrobial properties. Peptoids, or oligo-N-substituted glycines, are peptide mimics where the side chain is attached to the backbone nitrogen atom instead of the alpha-carbon. nih.govfrontiersin.org This structural difference makes them resistant to proteolytic degradation, a significant advantage over natural antimicrobial peptides (AMPs). nih.govwiley.com
The primary mechanism by which many N-substituted glycine (B1666218) oligomers, including peptoids, exert their antimicrobial effect is through the disruption of the bacterial cell membrane. nih.govnih.gov These molecules are often amphiphilic, possessing both hydrophobic and cationic regions. wiley.com The cationic groups are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides and phospholipids. mdpi.com This initial electrostatic interaction is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer. nih.gov
This insertion disrupts the membrane's integrity, leading to several detrimental effects for the bacterium:
Pore Formation: Some N-substituted glycine oligomers can self-assemble to form pores or channels in the bacterial membrane. nih.gov This leads to the leakage of essential intracellular components and a loss of osmotic balance, ultimately resulting in cell lysis. nih.gov Studies on cyclic peptoids have shown they can form initial pores with diameters of approximately 2.0-3.8 nm. nih.gov
Membrane Permeabilization: Even without forming distinct pores, the insertion of these molecules can increase the permeability of the membrane, disrupting the electrochemical gradients necessary for cellular functions like energy production and transport. nih.govwiley.com
Intracellular Targeting: While membrane disruption is a primary mechanism, some peptoids may also translocate across the membrane and interact with intracellular targets, although this is a less common mode of action. wiley.comacs.org
It is important to note that the specific mechanism of membrane disruption can vary depending on the structure of the N-substituted glycine oligomer. nih.gov
The length of the hydrocarbon chain in glycine-derived compounds, such as quaternary ammonium salts (QASs), significantly influences their antimicrobial potency. nih.govnih.gov Research has consistently shown that there is an optimal chain length for maximum efficacy.
For glycine-derived QASs, the antimicrobial activity is most pronounced when the hydrocarbon chain contains between 12 and 16 carbon atoms. nih.gov This is because the hydrocarbon tail needs to be sufficiently long to effectively penetrate the hydrophobic core of the bacterial membrane. nih.gov
Shorter Chains (less than 10-12 carbons): These are generally less effective as their hydrophobicity is insufficient to drive deep insertion into the lipid bilayer. mdpi.com
Optimal Chains (10-16 carbons): This range provides a balance of hydrophobicity and water solubility that allows for efficient interaction with and disruption of the bacterial membrane. nih.govmdpi.com For instance, alanine- and glycine-derived QASs with 12-16 carbons in their alkyl chain were found to be the most active against a range of microorganisms. nih.gov
Longer Chains (more than 16-18 carbons): As the chain length increases beyond the optimum, a decrease in antimicrobial activity is often observed. nih.gov This could be due to reduced solubility in the aqueous environment, leading to aggregation of the molecules and hindering their ability to reach the bacterial membrane. nih.gov
Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity of Quaternary Ammonium Salts
| Alkyl Chain Length | General Antimicrobial Efficacy | Rationale |
|---|---|---|
| < C10 | Lower | Insufficient hydrophobicity for effective membrane penetration. mdpi.com |
| C10 - C16 | Optimal | Balanced hydrophobicity and solubility for maximum membrane disruption. nih.govmdpi.com |
| > C16 | Decreased | Reduced aqueous solubility and potential for aggregation. nih.gov |
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents. nih.govfrontiersin.org N-tetradecylglycine derivatives have shown promise in combating biofilms through several mechanisms.
The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. nih.gov Glycine-derived QASs, particularly those with longer alkyl chains (e.g., C16), can interfere with this process. nih.gov For example, surfaces pretreated with DMGM-16, a glycine-derived QAS with a 16-carbon chain, showed a significant reduction in the adhesion of Candida albicans. nih.gov Furthermore, some of these compounds can inhibit filamentation in C. albicans, a key factor in its adhesion and biofilm formation. nih.gov
In addition to preventing initial attachment, certain N-tetradecylglycine derivatives can also disrupt established biofilms. nih.gov For instance, DMGM-16 has been shown to eradicate a significant portion of pre-formed bacterial and yeast biofilms. nih.gov This is likely due to the surfactant properties of these molecules, which can help to break down the extracellular polymeric substance (EPS) matrix that holds the biofilm together. frontiersin.org
A promising strategy to combat antimicrobial resistance is the use of combination therapies where one agent enhances the efficacy of another. nih.govnih.gov N-tetradecylglycine derivatives and related peptoids can act synergistically with conventional antibiotics. frontiersin.orgfrontiersin.org
The primary mechanism behind this synergy is the membrane-permeabilizing action of the glycine derivatives. frontiersin.org By disrupting the bacterial membrane, these compounds can facilitate the entry of other antimicrobial drugs into the cell, allowing them to reach their intracellular targets at lower concentrations than would otherwise be required. frontiersin.org This can be particularly effective against multidrug-resistant bacteria that have developed efflux pumps to expel antibiotics. frontiersin.org The disruption of the membrane can interfere with the function of these pumps, further enhancing the effectiveness of the co-administered antibiotic. frontiersin.org
Modulation of Cellular and Metabolic Processes by N-Acylglycines
N-acylglycines, including N-myristoylglycine, are a family of endogenous signaling molecules involved in a variety of cellular and metabolic processes. mdpi.comgrantome.com Their biosynthesis is thought to occur through pathways involving the conjugation of fatty acyl-CoA thioesters with glycine. researchgate.net
N-myristoylglycine, the N-acylated form of glycine with the 14-carbon myristic acid, is involved in cellular signaling. chemimpex.com N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine of proteins, is a crucial lipid modification in many eukaryotic organisms. nih.gov This modification can influence protein-protein interactions and target proteins to cellular membranes, playing a role in various signaling cascades. nih.gov
Recent research has identified N-myristoylglycine as an endogenous lipid that can induce the differentiation of adipocyte precursors into functional brown adipocytes. focusbiomolecules.comnih.gov This suggests a potential role for N-myristoylglycine in regulating energy metabolism. Studies have shown that N-myristoylglycine can activate the molecular machinery for the acquisition of a brown fat phenotype, a process that is not observed with structurally similar compounds like palmitoylglycine or oleoylglycine. nih.gov This highlights the specificity of N-myristoylglycine in this signaling pathway. nih.gov The biosynthesis of N-myristoylglycine in this context is thought to be mediated by the enzyme acyl-CoA:glycine N-acyltransferase. focusbiomolecules.com
Impact on Lipid Metabolism (e.g., N-Myristoylglycine)
Glycine, N-tetradecyl-, also known as N-Myristoylglycine or N-Tetradecanoylglycine, is an endogenous lipid that plays a significant role in lipid metabolism. focusbiomolecules.com It is produced in mammals through the enzymatic action of acyl-CoA:glycine N-acyltransferase, which combines myristoyl-coenzyme A and glycine. focusbiomolecules.com Research has identified N-Myristoylglycine as a potent endogenous metabolite capable of inducing the differentiation of human brown fat. nih.gov
Recent studies have demonstrated that N-Myristoylglycine can direct adipocyte precursors and white-biased adipocytes to differentiate into functional brown adipocytes. focusbiomolecules.com This process, known as "browning," is a key aspect of lipid metabolism, as brown adipose tissue (BAT) is specialized for thermogenesis and energy expenditure, unlike white adipose tissue which primarily stores energy. The induction of brown adipocyte differentiation by N-Myristoylglycine was found to be comparable to the effects of established browning agents like rosiglitazone. nih.gov
The mechanism appears to be highly specific. Research has shown that other acylglycines with different fatty acyl chain lengths, as well as other lipidated amino acids, did not replicate the browning effect of N-Myristoylglycine. nih.gov This specificity suggests that N-Myristoylglycine has distinct signaling properties that activate specific pathways involved in the metabolic machinery of brown adipocytes. nih.gov The active synthesis and secretion of this molecule suggest it may function through autocrine or paracrine signaling pathways to induce this differentiation. nih.gov Its involvement is noted in several biochemical pathways, including fatty acid metabolism, amino acid metabolism, and post-translational modification. abbexa.com
Table 1: Research Findings on N-Myristoylglycine's Impact on Adipocyte Differentiation
| Finding | Description | Research Context | Source(s) |
|---|---|---|---|
| Brown Fat Induction | Identified as an endogenous lipid that induces differentiation of adipocyte precursors into functional brown adipocytes. | Metabolomics screening identified its role in response to certain drugs. | focusbiomolecules.com, nih.gov |
| Cellular Target | Acts on both adipocyte precursors and white-biased adipocytes. | In vitro studies using human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes. | focusbiomolecules.com, nih.gov |
| Specificity | The browning effect was not mimicked by other tested acylglycines or lipidated amino acids. | Comparative studies with various combinations of amino acids and fatty acyl chains. | nih.gov |
| Signaling Pathway | Believed to act via specific autocrine or paracrine pathways to trigger brown adipocyte metabolic machinery. | Based on its active synthesis and secretion during the differentiation process. | nih.gov |
N-Tetradecylglycine Derivatives as Biochemical Reagents in Life Science Research
Derivatives of N-tetradecylglycine and its parent fatty acid, tetradecanoic acid, serve as valuable biochemical reagents in various fields of research. Their utility stems from the unique properties conferred by the combination of a fourteen-carbon aliphatic chain and a functional headgroup.
One notable derivative is N-(carboxymethyl)-N-tetradecylglycine (NCNT), which has been investigated as a specialized flotation collector in mineral processing research. mdpi.com In a study focusing on fluorapatite (B74983), NCNT demonstrated strong adsorption capabilities on the mineral's surface. mdpi.com Molecular modeling revealed that NCNT chemisorbs onto the fluorapatite surface through the formation of two Ca-O bonds, a process that makes it an effective reagent for separating this mineral. mdpi.com Flotation experiments confirmed its efficacy, achieving high recovery rates at temperatures lower than those required for conventional reagents like oleic acid. mdpi.com
Another related derivative used as a biochemical reagent is methyl tetradecanoate (B1227901), the methyl ester of the parent fatty acid. fishersci.co.uk This compound is utilized as a component in the formulation of high-density biodiesel. fishersci.co.uk Furthermore, in biomedical research, methyl tetradecanoate serves as a medium for niosomes, which are vesicular systems used for transporting anti-cancer drugs. fishersci.co.uk These applications highlight the versatility of tetradecanoic acid derivatives as biochemical tools.
Table 2: Applications of N-Tetradecylglycine and Related Derivatives as Biochemical Reagents
| Derivative | Application | Field of Research | Mechanism/Function | Source(s) |
|---|---|---|---|---|
| N-(carboxymethyl)-N-tetradecylglycine (NCNT) | Flotation Collector | Mineral Processing | Chemisorbs onto fluorapatite surfaces via Ca-O bonds to aid in mineral separation. | mdpi.com |
| Methyl tetradecanoate | Biodiesel Component | Bioenergy | Used in the preparation of high-density biodiesel. | fishersci.co.uk |
| Methyl tetradecanoate | Niosome Medium | Drug Delivery / Cancer Research | Acts as a medium for niosomes to facilitate the transport of anti-cancer drugs. | fishersci.co.uk |
Supramolecular Chemistry and Self Assembly of N Tetradecylglycine Derivatives
Design and Synthesis of Supramolecular Receptors and Architectures
N-alkylated-α-amino acids, the family to which N-tetradecylglycine belongs, are valuable and versatile building blocks for creating functional chemical entities. mdpi.com They are widely used in the synthesis of pharmaceutically active compounds, ligands for catalysis, and biodegradable polymers. mdpi.com Their dual nature, possessing a reactive amino acid headgroup and a tunable alkyl chain, allows for the design of molecules with specific properties. For instance, N-alkylglycines are the monomeric units of peptoids, a significant class of peptidomimetic foldamers. nih.govacs.org The design of these molecules has led to the development of antimicrobial agents, enzyme inhibitors, and lung surfactant replacements, where the specific secondary structure is crucial for function. nih.govacs.org The ability to control the self-assembly of these derivatives allows for the construction of sophisticated supramolecular architectures.
Molecular Recognition of Amino Acids and Peptides by Supramolecular Systems
Molecular recognition is a fundamental process in supramolecular chemistry, involving the specific binding and selection of a substrate (guest) by a receptor (host) molecule. nih.gov While there is extensive research on the molecular recognition of amino acids and peptides, systems specifically employing N-tetradecylglycine derivatives as the primary receptor are not prominently documented in current literature. However, the principles established with other host systems provide a clear framework for how N-tetradecylglycine could function in this capacity.
The recognition of amino acids in aqueous environments often relies on a combination of non-covalent interactions, including electrostatic interactions, hydrogen bonding, and hydrophobic effects. mdpi.com For example, macrocyclic receptors like p-sulfonatocalix[n]arenes and carboxylatopillar acs.orgarenes use their negatively charged portals to form strong ionic bonds with the positively charged amine groups of amino acids like lysine (B10760008) and arginine. mdpi.com Similarly, guanidinium-based pyrrole (B145914) receptors can form stable 1:1 complexes with amino acid carboxylates through multiple hydrogen bonds and ionic interactions. mdpi.com
The structure of N-tetradecylglycine, featuring a carboxylic acid and a secondary amine, provides the necessary functional groups—hydrogen bond donors and acceptors—to interact with complementary groups on guest amino acids or peptides. growingscience.com The long tetradecyl chain could facilitate binding within hydrophobic pockets or drive the assembly process in aqueous media, creating a localized environment for recognition. In theory, oligomers of N-tetradecylglycine (peptoids) could be designed to form specific secondary structures, creating tailored binding pockets for recognizing larger peptide sequences, a strategy utilized effectively by natural protein receptors. biorxiv.orgbiorxiv.orgnih.gov
Role of Hydrogen Bonding Interactions in Supramolecular Assemblies
Hydrogen bonding is a powerful and directional force that plays a dominant role in the self-assembly of molecules and the stability of the resulting supramolecular structures. nih.govmdpi.com It is the key interaction in determining the secondary structure of proteins and the pairing of nucleic acids. nih.gov In N-alkylglycine derivatives, the glycine (B1666218) headgroup contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygens), making it an ideal motif for building ordered assemblies. mdpi.comitmo.ru
Crystal structure analyses of various N-alkylated glycine salts demonstrate the prevalence of hydrogen-bonding networks. mdpi.com In these solid-state structures, the N-alkylglycinium cations and associated anions (e.g., chloride or nitrate) are connected through extensive hydrogen bonds, forming well-defined patterns such as centrosymmetric dimers, endless chains, and 2D networks. mdpi.com The size and shape of the alkyl chain can significantly influence the dimensionality and topology of these networks. mdpi.com
Beyond simple dimerization, hydrogen bonds are critical in stabilizing more complex structures like the helices found in peptoids (poly-N-alkylglycines). nih.govacs.org The stability of these structures often arises from a conspiracy of interactions, where hydrogen bonds work in concert with other weak forces, such as n→π* interactions. acs.org This interplay between conventional hydrogen bonds and other non-covalent forces is essential for controlling the folding of peptoid chains into functional three-dimensional shapes. nih.govacs.orgacs.org This principle of using hydrogen bonds to direct the assembly of reactive units is also employed in other systems, such as diacetylene derivatives, to facilitate polymerization in solution. rsc.org
Intermolecular Interactions in Aqueous and Membrane Environments
As amphiphilic molecules, N-tetradecylglycine and its derivatives exhibit complex interactive behaviors in both aqueous solutions and at interfaces like lipid membranes. The hydrophobic tetradecyl tail drives the molecules to minimize contact with water, leading to self-assembly into structures like micelles, while the polar glycine headgroup mediates interactions with the aqueous phase and other polar entities. mdpi.com
Interactions of N-Alkylglycines with Cationic, Anionic, and Nonionic Surfactants
When different types of surfactants are mixed in a solution, their interactions can lead to properties that are significantly different from those of the individual components. scielo.org.mx These interactions can be synergistic, where the mixture is more effective at forming micelles or reducing surface tension than either surfactant alone, or antagonistic. encyclopedia.pub The behavior of these mixtures is often analyzed using regular solution theory, which quantifies the non-ideal interactions through an interaction parameter, β. encyclopedia.pubmdpi.com A negative β value indicates synergy (attraction), while a positive value signifies antagonism (repulsion). encyclopedia.pub
While specific data for N-tetradecylglycine is limited, studies on analogous N-alkylglycine derivatives and other zwitterionic surfactants provide insight. Generally, the strongest synergistic interactions (most negative β values) are observed in mixtures of anionic and cationic surfactants due to strong electrostatic attraction. mdpi.com Interactions between non-ionic and ionic surfactants are also typically synergistic, though often less so. scielo.org.mxuc.pt Mixtures of surfactants with the same charge type or two non-ionic surfactants tend to behave almost ideally (β ≈ 0). mdpi.com
| Surfactant 1 Type | Surfactant 2 Type | Typical Interaction | Typical β Value Range | Reference |
|---|---|---|---|---|
| Anionic | Cationic | Strong Synergy | -15 to -25 | mdpi.com |
| Non-ionic | Anionic | Synergy | -1 to -7 | mdpi.com |
| Non-ionic | Cationic | Synergy | -1 to -5 | mdpi.com |
| Anionic | Anionic | Near-Ideal / Weak Antagonism | -1 to +1 | mdpi.com |
| Cationic | Cationic | Near-Ideal / Weak Antagonism | -1 to +1 | mdpi.com |
| Non-ionic | Non-ionic | Ideal | ~0 | mdpi.com |
Principles of Membrane Supramolecular Chemistry and Functional Control
Lipid bilayer membranes are fundamental structures in biology, forming the barrier that defines cells and organelles. wikipedia.org Supramolecular chemistry provides tools to interact with and control the function of these membranes. mdpi.com Amphiphilic molecules like N-tetradecylglycine are key players in this field due to their structural similarity to natural lipids, allowing them to insert into and modify membrane properties. mdpi.comnih.gov
The interaction of a surfactant with a lipid bilayer is a complex process that can lead to various outcomes, including the formation of mixed micelles, perforated bilayers, or complete solubilization of the membrane. nih.gov The long, hydrophobic tetradecyl tail of N-tetradecylglycine would readily partition into the hydrophobic core of a lipid bilayer, while the polar glycine headgroup would align with the polar headgroups of the membrane lipids at the water interface. nih.govnih.gov
This insertion can have several consequences. At low concentrations, the surfactant monomers can alter the packing of the lipid molecules, affecting membrane fluidity and mechanical properties. plos.org As the concentration of the surfactant in the membrane increases, it can destabilize the bilayer structure, leading to the formation of pores or defects. nih.gov Eventually, the lamellar bilayer structure can break down into smaller, curved aggregates such as disk-like or spherical mixed micelles, effectively solubilizing the membrane. nih.gov This process is central to how many detergents work and is also exploited in biochemical studies to extract and purify membrane proteins. nih.gov Furthermore, N-alkylglycine-based molecules have been specifically designed to act as ion transporters across cell membranes and as inhibitors that must permeate the membrane to reach their intracellular targets, demonstrating functional control at the membrane level. mdpi.comcsic.es
Applications in Advanced Materials and Chemical Processes
Flotation Chemistry and Mineral Processing
The selective separation of valuable minerals from gangue materials is a critical step in the mining industry, heavily reliant on the performance of flotation collectors. These chemical agents selectively bind to the surface of target minerals, rendering them hydrophobic and allowing for their separation via froth flotation. researchgate.netcolumbia.edu911metallurgist.com While a wide array of collectors exists, research into novel compounds with enhanced selectivity and efficiency is ongoing. researchgate.net
Research into Enhanced Selective Mineral Separation
The quest for more selective mineral separation has led to the investigation of various collector classes. For instance, N-acyl sarcosinates have been studied for the flotation of non-sulphide minerals and have shown potential in separating calcite from apatite. researchgate.netgoogle.comgoogle.com Research into the flotation of rutile has explored the use of collectors like sodium lauroyl sarcosinate in conjunction with activators like lead ions to improve recovery. researchgate.net The overarching goal of this research is to develop collectors that can effectively differentiate between minerals with similar surface properties, a persistent challenge in the field. researchgate.net The use of zwitterionic surfactants has also been explored in coal flotation, where they can improve the hydrophobicity of the coal surface. nih.gov
Surfactant Science and Detergency
The performance of detergents and cleaning agents is intrinsically linked to the properties of the surfactants they contain. Zwitterionic surfactants, a class to which N-tetradecylglycine derivatives belong, offer unique advantages due to their charge characteristics.
Characterization of Zwitterionic N-Tetradecylglycine Derivatives in Detergent Formulations (e.g., Sulfobetaines)
A prominent example of a zwitterionic surfactant with a tetradecyl tail is N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, a type of sulfobetaine (B10348). researchgate.netbiosynth.comchemicalbook.com These compounds are noted for their ability to retain their zwitterionic character over a broad pH range, making them highly versatile. chemicalbook.com They are effective at solubilizing proteins and lipids without causing denaturation, a valuable property in various biochemical and pharmaceutical applications. ontosight.ai
Studies on the washing properties of liquid laundry detergents have shown that the addition of N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate can significantly improve detergency. researchgate.net For instance, the modification of commercial laundry detergents with this sulfobetaine resulted in a notable increase in the removal of standardized soils from cotton fabric. researchgate.net
Table 1: Properties of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
| Property | Value | Source(s) |
| Synonyms | SB3-14, Myristyl sulfobetaine, Zwittergent 3-14 | biosynth.comchemicalbook.com |
| Molecular Formula | C19H41NO3S | biosynth.comchemicalbook.com |
| Molecular Weight | 363.6 g/mol | biosynth.com |
| Appearance | White to yellow powder or crystals | ottokemi.com |
| Melting Point | 246 °C (dec.) | ottokemi.com |
| Solubility in Water | Soluble | chemicalbook.com |
| Key Feature | Retains zwitterionic character over a wide pH range | chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
Studies on Surface Activity and Synergistic Effects in Multi-Component Systems
The combination of different types of surfactants in a formulation can lead to synergistic effects, where the performance of the mixture is greater than the sum of its individual components. nih.gov This is a key area of research in detergent science. The interaction between anionic and non-ionic surfactants, for example, can lead to a reduction in the critical micelle concentration (CMC) and enhanced surface activity.
In systems containing both cationic and non-ionic surfactants, the presence of the non-ionic component can significantly enhance the flotation recovery of minerals like quartz, even at lower concentrations of the primary cationic collector. The mechanism behind this synergy often involves the non-ionic surfactant pre-adsorbing at interfaces, which in turn promotes the adsorption of the ionic surfactant.
Development of Environmentally Compatible Chemical Agents
The environmental impact of chemical agents is a growing concern, driving the development of more benign alternatives. The biodegradability of surfactants is a critical factor in their environmental profile.
Amphoteric surfactants, including those based on alkyl betaines and alkyl imidazoline (B1206853) derivatives, have been shown to be readily biodegradable under aerobic conditions. nih.gov Some, like alkylamido betaines, also exhibit good biodegradability under anaerobic conditions. nih.gov The toxicity of these surfactants to aquatic organisms, such as Daphnia magna, has been found to increase with the length of the alkyl chain. nih.gov However, many amphoteric surfactants exhibit lower aquatic toxicity compared to other surfactant classes. nih.gov
Design of Glycine-Derived Ionic Liquids for Sustainable Applications
The development of ionic liquids (ILs) from renewable resources like amino acids is a significant step towards more sustainable chemical processes. Amino acid ionic liquids (AAILs) are valued for their potential biodegradability, biocompatibility, and versatile functionality, which stems from the inherent properties of the constituent amino acids. scialert.net Glycine (B1666218), being the simplest amino acid, provides a fundamental backbone that can be systematically modified to create task-specific ionic liquids. The incorporation of a long alkyl chain, such as a tetradecyl group, onto the nitrogen atom of glycine introduces significant amphiphilic character, leading to the formation of surface-active ionic liquids (SAILs).
The design of these N-tetradecylglycine-based ionic liquids involves the careful selection of both the cation and the anion, as these choices dictate the physicochemical properties of the resulting IL. The N-tetradecylglycine moiety can function as the anion, paired with a suitable organic cation. The long alkyl chain influences properties such as viscosity and thermal stability. Generally, increasing the length of the alkyl chain on the amino acid anion can affect the viscosity and glass transition temperature of the ionic liquid. mdpi.com
The synthesis of such AAILs typically involves a neutralization reaction. For instance, N-tetradecylglycine can be reacted with a strong organic base, such as a quaternary ammonium (B1175870) hydroxide, to form the corresponding ionic liquid. The choice of the cation is crucial; common examples include tetrabutylammonium (B224687) or imidazolium (B1220033) derivatives, each imparting different characteristics to the final IL. scialert.netmdpi.com The resulting ionic liquids are notable for their surface activity, a direct consequence of the hydrophobic tetradecyl chain and the hydrophilic amino acid head group. This amphiphilic nature is a key design element for applications in areas requiring surface tension reduction, such as in detergents or as dispersants.
The sustainable appeal of these glycine-derived ionic liquids is further enhanced by their potential for reduced environmental impact compared to conventional petroleum-based surfactants and ionic liquids. While the long alkyl chain can decrease biodegradability to some extent, the amino acid core offers a more environmentally benign starting point.
Evaluation as Biodegradable Complexing Agents for Metal Ions
N-substituted amino acids, including N-tetradecylglycine, are recognized for their potential as biodegradable complexing agents for various metal ions. The fundamental chelating ability of these molecules stems from the carboxylate and amino groups of the glycine backbone, which can coordinate with metal cations. nih.gov The presence of the long tetradecyl chain introduces hydrophobicity, which can influence the solubility of the metal complexes and their interaction with non-aqueous phases.
The effectiveness of N-tetradecylglycine as a complexing agent is dependent on several factors, including the pH of the solution, the nature of the metal ion, and the presence of other competing ligands. The stability of the metal-ligand complex is a critical parameter in evaluating its performance. Amino acids generally form stable complexes with a variety of metal ions, and this property is retained in their N-alkylated derivatives.
The process of chelation involves the formation of a ring-like structure between the metal ion and the functional groups of the N-tetradecylglycine molecule. This sequestration of the metal ion can be beneficial in various applications, such as in environmental remediation to bind heavy metals or in industrial processes where metal ion control is necessary. nih.govnih.gov
A significant advantage of using amino acid-based chelating agents is their anticipated biodegradability. Unlike traditional chelators such as ethylenediaminetetraacetic acid (EDTA), which are persistent in the environment, compounds derived from amino acids are expected to be more readily broken down by natural processes. researchgate.net This makes N-tetradecylglycine and similar compounds attractive for applications where environmental compatibility is a primary concern.
The table below summarizes the key functional groups of N-tetradecylglycine involved in metal chelation and the types of metal ions they are likely to complex, based on the general behavior of amino acid chelating agents.
| Functional Group | Role in Chelation | Potential Metal Ion Interactions |
| Carboxylate Group (-COO⁻) | Acts as a Lewis base, donating electron density to the metal ion. | Forms strong bonds with a wide range of metal ions, including transition metals and alkaline earth metals. |
| Amino Group (-NH-) | Can coordinate with metal ions, although its basicity is reduced by the N-alkylation. | Contributes to the stability of the chelate ring, particularly with transition metals. |
| Tetradecyl Chain | Influences the solubility of the complex and can facilitate interaction with hydrophobic environments. | Does not directly participate in chelation but affects the overall properties of the complex. |
The evaluation of N-tetradecylglycine as a biodegradable complexing agent would involve detailed studies to determine the stability constants of its metal complexes and its rate of biodegradation under various environmental conditions. These findings are crucial for establishing its efficacy and environmental safety for specific applications.
Future Research Directions and Emerging Paradigms
Integration of Multi-Scale Modeling Approaches in Chemical Systems
The integration of multi-scale modeling is set to revolutionize the understanding of N-tetradecylglycine and related compounds. These computational techniques, which span from quantum mechanics to molecular dynamics, provide unprecedented insight into molecular interactions and system behaviors. nih.govresearchgate.net
Quantum and Molecular Mechanics: At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) are being used to elucidate the electronic structure and reactivity of N-acyl amino acids. preprints.org For instance, DFT calculations have been successfully employed to study the adsorption of N-(carboxymethyl)-N-tetradecylglycine on mineral surfaces, revealing its potential as a flotation collector in the mining industry by demonstrating stronger interaction and better activity compared to conventional reagents like oleic acid. acs.orgmdpi.com These studies compute frontier molecular orbitals and adsorption energies to predict how the molecule will interact with surfaces at an atomic level. mdpi.com
Molecular Dynamics and Coarse-Graining: Moving up in scale, molecular dynamics (MD) simulations are crucial for understanding the behavior of these molecules in complex environments, such as their self-assembly in solution or their interaction with biological membranes. nih.gov Future research will increasingly rely on MD to simulate how N-tetradecylglycine and its derivatives modulate the properties of cell membranes or form nanostructures for drug delivery. worktribe.com Coarse-grained models, which simplify molecular representations to study larger systems over longer timescales, will be essential for modeling processes like the formation of polymer nanoparticles or the interaction with large proteins.
The synergy of these modeling techniques creates a powerful predictive framework. For example, bioinformatics tools are already being used to predict the three-dimensional structures of enzymes involved in the biosynthesis and degradation of N-acyl amino acids, which is the first step in understanding the mechanisms that control the levels of these signaling lipids. diva-portal.org This integrated computational approach will accelerate the discovery and optimization of N-tetradecylglycine-based technologies. nih.gov
A summary of computational approaches and their applications for N-acyl amino acids is presented below.
| Modeling Technique | Scale | Primary Application for N-Tetradecylglycine Research | Example from Research |
| Quantum Mechanics (e.g., DFT) | Atomic / Electronic | Elucidating chemical reactivity, bond formation, and electronic properties. | Calculating frontier molecular orbitals and adsorption energy of N-(carboxymethyl)-N-tetradecylglycine on fluorapatite (B74983) surfaces. preprints.orgmdpi.com |
| Molecular Dynamics (MD) | Molecular / Nanoscale | Simulating self-assembly, membrane interactions, and conformational changes. | Understanding the formation of polymer nanoparticles and their packing behavior. worktribe.com |
| Bioinformatics / Protein Modeling | Macromolecular | Predicting the structure and function of enzymes and protein targets. | Building 3D models of enzymes that synthesize or degrade N-acyl amino acids to understand their catalytic mechanisms. diva-portal.org |
| Meso-scale Modeling | Supramolecular | Investigating large-scale phenomena like phase behavior and material properties. | Modeling the overall performance of multiphase systems in industrial processes like froth flotation. researchgate.net |
Rational Design and Engineering of Enhanced N-Tetradecylglycine Derivatives
Rational design, guided by computational modeling and a deep understanding of structure-activity relationships, offers a powerful strategy for creating new N-tetradecylglycine derivatives with enhanced properties. nih.govnih.gov This approach involves targeted chemical modifications to optimize the molecule for specific applications.
The core principle of rational design is to make specific, hypothesis-driven changes to a molecule's structure to achieve a desired outcome. rsc.org For N-tetradecylglycine, this could involve:
Modifying the Acyl Chain: Altering the length and degree of saturation of the tetradecyl (C14) chain can fine-tune the molecule's hydrophobicity, affecting its solubility, self-assembly characteristics, and interaction with lipid membranes.
Altering the Amino Acid Headgroup: While the focus is on the glycine (B1666218) moiety, replacing it with other amino acids could introduce new functionalities, such as charge, chirality, or specific binding interactions. worktribe.com For example, N-acyl alanines have shown antiproliferative effects, while certain stearoyl derivatives of tyrosine and serine exhibit neuroprotective activity. nih.gov
Adding Functional Groups: Introducing new chemical groups to the molecule can confer novel properties. For instance, functionalizing biodegradable polyesters with N-acyl aromatic amino acids has been shown to create polymers with tailorable properties for biomedical applications, including the formation of well-defined nanoparticles. worktribe.comrsc.org
This design process is iterative, involving cycles of computational prediction, chemical synthesis, and experimental testing. nih.govrsc.org X-ray crystallography and other structural biology techniques are invaluable for providing insights into how these derivatives bind to their targets, confirming the predictions of molecular models. nih.govnih.gov The ultimate goal is to develop new molecules with improved efficacy, selectivity, and physical properties for targeted applications. rsc.orgrsc.org
Exploration of Novel Biotechnological and Material Science Applications
The unique amphipathic nature of N-tetradecylglycine makes it a versatile platform for innovation in biotechnology and material science. nih.gov Future research is expected to expand its applications far beyond its current uses.
Biomedical and Pharmaceutical Applications: N-acyl amino acids are increasingly recognized as important signaling molecules, part of a complex system known as the "endocannabinoidome". mdpi.comresearchgate.net Their roles in energy homeostasis, inflammation, and neurotransmission suggest significant therapeutic potential. wikipedia.orgnih.govelifesciences.org Future work will likely focus on:
Drug Delivery Systems: The ability of N-tetradecylglycine derivatives to self-assemble into nanostructures like micelles or vesicles makes them promising candidates for encapsulating and delivering drugs. Functionalizing polymers with these molecules can lead to nanoparticles with enhanced packing and defined sizes, suitable for pharmaceutical use. worktribe.com
Biocompatible Materials: N-acyl amino acids can be incorporated into biodegradable polymers to create new materials for tissue engineering and medical implants. rsc.org These materials can be designed to be biocompatible and have tunable degradation rates and mechanical properties. worktribe.comrsc.org The combination of microbial biotechnology with materials science is enabling the creation of next-generation advanced and smart materials. nih.gov
Advanced Materials: In material science, the applications are equally promising. The use of N-(carboxymethyl)-N-tetradecylglycine as a collector in mineral flotation highlights its potential as a high-performance surfactant. preprints.orgmdpi.com Emerging areas include:
Engineered Living Materials (ELMs): This innovative field combines synthetic biology with material science to create materials with life-like properties, such as the ability to self-repair or respond to stimuli. nih.gov N-tetradecylglycine, being derived from natural building blocks, is an ideal candidate for incorporation into such systems.
Functional Surfaces and Interfaces: The surfactant properties of N-tetradecylglycine can be harnessed to modify the surface properties of materials, controlling wetting, adhesion, and biocompatibility.
The exploration of these novel applications requires an interdisciplinary approach, combining chemistry, biology, and materials engineering to fully exploit the potential of this versatile molecule. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-tetradecyl glycine, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves alkylation of glycine with tetradecyl bromide under basic conditions. Characterization requires ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to verify molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish between N-alkylation and O-alkylation byproducts. Quantification of residual solvents or unreacted precursors should follow ICH Q3C guidelines .
Q. How can researchers standardize quantification of N-tetradecyl glycine in biological matrices (e.g., cell lysates or tissue homogenates)?
- Methodological Answer : Use isotope-labeled internal standards (e.g., deuterated or ¹³C-labeled analogs) to correct for matrix effects in MS-based assays. Optimize extraction protocols with polar aprotic solvents (e.g., acetonitrile) to minimize interference from lipids. Validate methods per FDA Bioanalytical Method Validation guidelines , including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported solubility and stability data for N-tetradecyl glycine under physiological conditions?
- Methodological Answer : Design systematic stability studies under varying pH (2–9), temperature (4–37°C), and ionic strength. Use dynamic light scattering (DLS) to monitor aggregation kinetics and high-resolution MS to detect degradation products (e.g., hydrolysis to glycine and tetradecanol). Cross-validate findings with independent labs using blinded sample analysis to eliminate bias .
Q. How does N-tetradecyl glycine interact with glycine transporters (GlyTs) in neuronal vs. non-neuronal tissues, and what assays are optimal for mechanistic studies?
- Methodological Answer : Employ radioligand displacement assays (e.g., ³H-glycine uptake inhibition in HEK293 cells expressing GlyT1/GlyT2) to compare binding affinities (IC₅₀). For tissue-specific activity, use ex vivo autoradiography or CRISPR-engineered GlyT knockout models. Pair these with electrophysiology (patch-clamp) to assess functional modulation of NMDA receptors .
Q. What are the limitations of in silico models (e.g., molecular docking) for predicting the membrane permeability of N-tetradecyl glycine, and how can they be mitigated?
- Methodological Answer : Current models often underestimate the impact of the tetradecyl chain on lipid bilayer partitioning. Improve accuracy by integrating coarse-grained molecular dynamics simulations (e.g., Martini force field) and experimental logP values from shake-flask assays. Validate predictions using parallel artificial membrane permeability assays (PAMPA) with synthetic membranes mimicking target tissues .
Data Analysis and Reporting
Q. How should researchers handle batch-to-batch variability in N-tetradecyl glycine synthesis when designing multi-center studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, documenting critical process parameters (e.g., reaction temperature, stoichiometry). Use multivariate statistical tools (e.g., principal component analysis) to correlate synthetic conditions with purity profiles. Share raw chromatographic and spectral data via open-access repositories to enable cross-study comparisons .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in N-tetradecyl glycine toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate LD₅₀/EC₅₀ values. Use mixed-effects models to account for inter-subject variability in in vivo studies. Report confidence intervals and effect sizes per ARRIVE 2.0 guidelines for preclinical research transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
